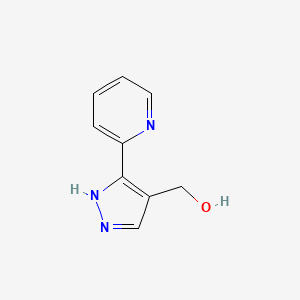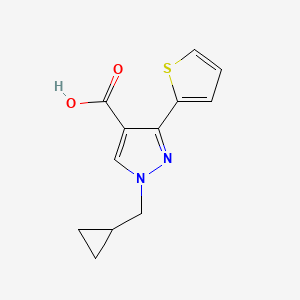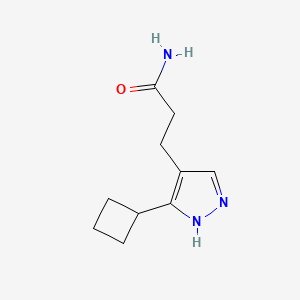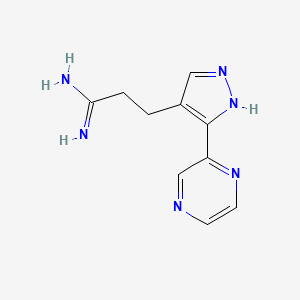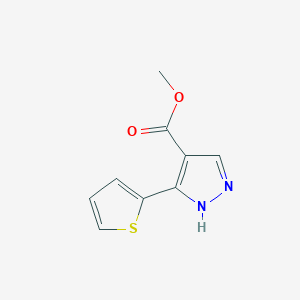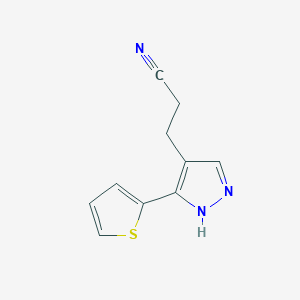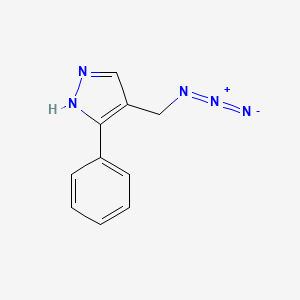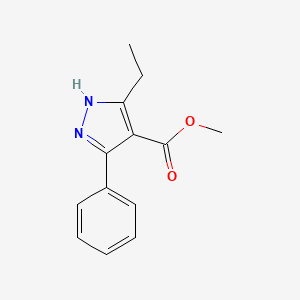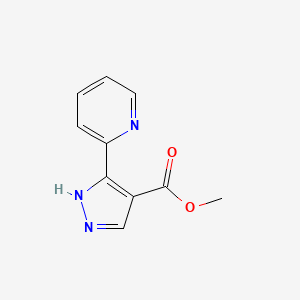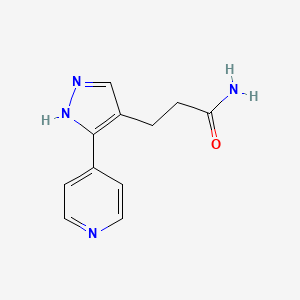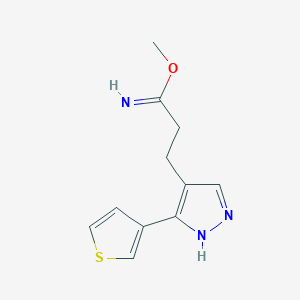![molecular formula C12H11FN2O2 B1482460 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098073-49-3](/img/structure/B1482460.png)
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as FPMTD, is a synthetic organic compound that is of growing interest in the scientific community. FPMTD is a versatile compound that can be used in a variety of applications, including drug synthesis, medical research, and laboratory experiments.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be modified or used as a scaffold for developing new antiviral agents.
Anti-Inflammatory Activity
The indole nucleus, found in many bioactive compounds, has demonstrated anti-inflammatory effects . Given the structural resemblance, the compound could be explored for its anti-inflammatory potential, possibly offering a new avenue for treating inflammatory diseases.
Anticancer Activity
Indole derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines , showing potent antitumor activity. The compound could be investigated for its anticancer properties, potentially contributing to the development of new cancer therapies.
Antimicrobial Activity
Research has indicated that indole derivatives possess antimicrobial properties , including antibacterial and antifungal activities . This compound could be studied further to assess its efficacy as an antimicrobial agent, which could be particularly useful in combating drug-resistant strains of bacteria.
Antidiabetic Activity
Indole scaffolds are found in various synthetic drug molecules that have been effective in treating diabetes . The compound could be researched for its antidiabetic properties , which might lead to the creation of new therapeutic options for managing diabetes.
Neuroprotective Activity
Compounds with an indole base have been associated with neuroprotective effects. The compound , due to its structural features, might be explored for its potential to protect neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Each of these applications presents a promising field of study for “6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”. Further research and experimentation would be necessary to fully understand and harness the compound’s capabilities in these areas. The information provided is based on the structural and functional similarities with indole derivatives, which have been extensively studied for their diverse biological activities .
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRIRAVEHKCDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



